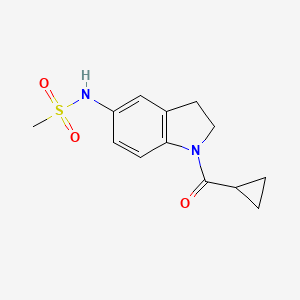

N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and applications in drug development . This compound features a cyclopropanecarbonyl group attached to the indole ring, which imparts unique chemical properties.

Mechanism of Action

Target of Action

The primary target of N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide is Lysine Specific Demethylase 1 (LSD1) . LSD1 is a crucial drug target associated with the development of several types of tumors .

Mode of Action

This compound interacts with LSD1 by binding with high affinity . This interaction inhibits the activity of LSD1, leading to changes in gene expression and cellular function .

Biochemical Pathways

The inhibition of LSD1 affects various biochemical pathways. LSD1 is involved in the regulation of gene expression through its role in histone modification . By inhibiting LSD1, this compound can alter these pathways, leading to changes in cellular function .

Pharmacokinetics

The compound has shown acceptable oral pharmacokinetic properties and good in vivo antitumor efficacy in an mv-4-11 xenograft mouse model .

Result of Action

The inhibition of LSD1 by this compound can lead to selective antiproliferative activity against the MV-4-11 cell line .

Preparation Methods

The synthesis of N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide typically involves the reaction of indole derivatives with cyclopropanecarbonyl chloride and methanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may involve optimizing these conditions for higher yields and purity.

Chemical Reactions Analysis

N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Comparison with Similar Compounds

N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone with different biological activities.

Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals.

Indole-3-carbinol: Known for its anticancer properties.

Biological Activity

N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features an indole moiety linked to a cyclopropanecarbonyl group and a methanesulfonamide functional group. This unique arrangement is believed to contribute to its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly in the context of inhibiting protein-protein interactions (PPIs). Research has shown that compounds with similar structures can modulate the activity of various enzymes and receptors involved in critical cellular pathways, such as:

- Inhibition of Enzymes : The sulfonamide group can interact with active sites on enzymes, potentially inhibiting their function.

- Modulation of Signaling Pathways : By affecting key signaling proteins, this compound may influence pathways related to inflammation and cancer progression.

Anticancer Activity

Several studies have explored the anticancer potential of compounds structurally similar to this compound. For instance, compounds that target the Keap1-Nrf2 pathway have shown promise in protecting against oxidative stress-related damage in cancer cells. The activation of Nrf2 leads to increased expression of cytoprotective genes, which may enhance cell survival under stress conditions .

Anti-inflammatory Effects

Research indicates that sulfonamide derivatives can exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This inhibition is significant as COX enzymes play a crucial role in the inflammatory response, and their suppression can lead to reduced inflammation in various disease models .

Study 1: Inhibition of Keap1-Nrf2 Interaction

A study investigated the binding affinity of various sulfonamide derivatives to the Keap1 protein, which regulates Nrf2 activity. The results indicated that certain derivatives effectively inhibited the Keap1-Nrf2 interaction, leading to increased Nrf2 levels in cellular models. This suggests a potential mechanism through which this compound may exert protective effects against oxidative stress .

| Compound | Binding Affinity (Kd) | Effect on Nrf2 Levels |

|---|---|---|

| Compound A | 0.5 µM | Increased |

| Compound B | 0.3 µM | Increased |

| This compound | TBD | TBD |

Study 2: Anticancer Efficacy

In vitro studies demonstrated that analogs of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent .

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-19(17,18)14-11-4-5-12-10(8-11)6-7-15(12)13(16)9-2-3-9/h4-5,8-9,14H,2-3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPLKQJOLPLZGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.